N-({5-[(Z)-(2-{[(2-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-phenylethanediamide
Description
N-({5-(Z)-(2-{[(2-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a bromophenyl group, and a hydrazinylidene moiety, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[[5-[(Z)-[[2-(2-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]furan-2-yl]methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O5/c23-17-8-4-5-9-18(17)27-21(31)22(32)28-25-13-16-11-10-15(33-16)12-24-19(29)20(30)26-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,29)(H,26,30)(H,27,31)(H,28,32)/b25-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFHMMUVFIYJRC-MXAYSNPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C=NNC(=O)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)/C=N\NC(=O)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-(Z)-(2-{[(2-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or other brominating agents.
Formation of the hydrazinylidene moiety: This involves the reaction of hydrazine with an appropriate carbonyl compound to form the hydrazone.
Coupling reactions: The final step involves coupling the furan ring, bromophenyl group, and hydrazinylidene moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazinylidene moiety.
Reduction: Reduction reactions can target the carbonyl groups and the bromophenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring and hydrazinylidene moiety.
Reduction: Reduced forms of the carbonyl groups and bromophenyl group.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development:
Medicine
Anticancer Research: The compound’s ability to interact with biological targets makes it a candidate for anticancer studies.
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Industry
Material Science: The compound can be used in the synthesis of new materials with unique properties.
Chemical Sensors:
Mechanism of Action
The mechanism of action of N-({5-(Z)-(2-{[(2-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-({5-(Z)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide
- N-({5-(Z)-(2-{[(2-fluorophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide
Uniqueness
N-({5-(Z)-(2-{[(2-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-phenylethanediamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
